4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid
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Overview
Description
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a quinoline moiety, and a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with quinoline-2-carboxylic acid under basic conditions, followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydroquinoline compounds, and chlorophenyl-substituted products, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)butanoic acid
- 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)pent-3-enoic acid
- 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)hex-3-enoic acid
Uniqueness
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H12ClNO3 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(Z)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C19H12ClNO3/c20-14-8-5-12(6-9-14)11-15(18(22)19(23)24)17-10-7-13-3-1-2-4-16(13)21-17/h1-11H,(H,23,24)/b15-11- |
InChI Key |
KBKAOLPWNGAQBG-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC=C(C=C3)Cl)C(=O)C(=O)O |
Origin of Product |
United States |
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